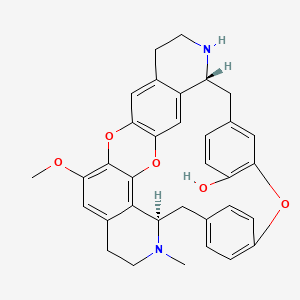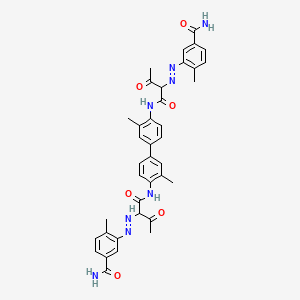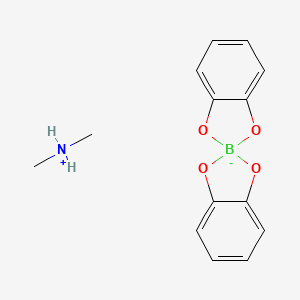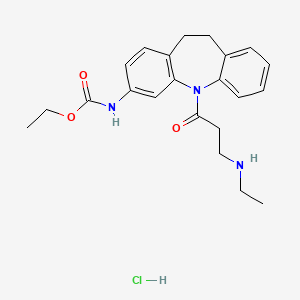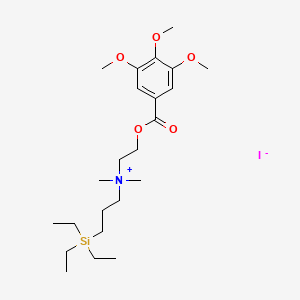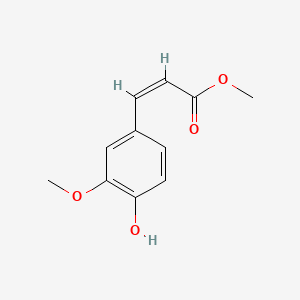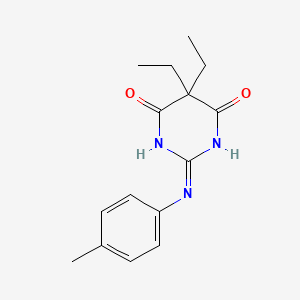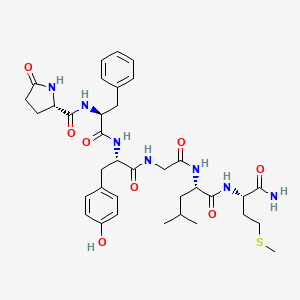
Substance P (6-11), glp(6)-iodo-tyr(8)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P (6-11), glp(6)-iodo-tyr(8)-, is an analogue of the native peptide Substance P (6-11). This compound is known to act on septide-sensitive tachykinin receptors, thereby stimulating the formation of [3H]-inositol monophosphate in rat urinary bladder . It is a modified peptide with specific substitutions that enhance its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P (6-11), glp(6)-iodo-tyr(8)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like HBTU or DIC.
Iodination: The tyrosine residue at position 8 is iodinated using iodine or an iodinating reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Substance P (6-11), glp(6)-iodo-tyr(8)-, undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The iodinated tyrosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiols.
Substitution: Peptide with substituted tyrosine residue.
科学的研究の応用
Substance P (6-11), glp(6)-iodo-tyr(8)-, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The compound exerts its effects by binding to septide-sensitive tachykinin receptors, which are a subset of neurokinin receptors. This binding stimulates the formation of [3H]-inositol monophosphate, leading to various downstream effects, including modulation of neurotransmitter release and inflammatory responses .
類似化合物との比較
Similar Compounds
Substance P (6-11): The native peptide without modifications.
Neurokinin A: Another tachykinin peptide with similar receptor binding properties.
Neurokinin B: A related peptide with distinct but overlapping biological functions.
Uniqueness
Substance P (6-11), glp(6)-iodo-tyr(8)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to the native peptide. The iodination of tyrosine at position 8 is particularly significant, as it allows for specific interactions with receptors and potential use in radiolabeling studies.
特性
CAS番号 |
70082-71-2 |
|---|---|
分子式 |
C36H49N7O8S |
分子量 |
739.9 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H49N7O8S/c1-21(2)17-27(35(50)41-25(32(37)47)15-16-52-3)40-31(46)20-38-33(48)28(19-23-9-11-24(44)12-10-23)42-36(51)29(18-22-7-5-4-6-8-22)43-34(49)26-13-14-30(45)39-26/h4-12,21,25-29,44H,13-20H2,1-3H3,(H2,37,47)(H,38,48)(H,39,45)(H,40,46)(H,41,50)(H,42,51)(H,43,49)/t25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
FHNPOFAOAWFRRE-ZIUUJSQJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


